molecular formula C13H15BrO4 B14920196 (2E)-3-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid

(2E)-3-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid

Cat. No.: B14920196
M. Wt: 315.16 g/mol
InChI Key: VFHGBHVZPKAHAH-SNAWJCMRSA-N
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Description

3-(3-Bromo-4-isopropoxy-5-methoxyphenyl)acrylic acid is an organic compound with the molecular formula C13H15BrO4 It is a derivative of acrylic acid, featuring a bromine atom, an isopropoxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-isopropoxy-5-methoxyphenyl)acrylic acid typically involves the following steps:

    Bromination: The starting material, 4-isopropoxy-5-methoxyphenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the phenyl ring.

    Esterification: The brominated phenol is then esterified with acrylic acid under acidic conditions to form the desired acrylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-isopropoxy-5-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Saturated acids or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromo-4-isopropoxy-5-methoxyphenyl)acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-isopropoxy-5-methoxyphenyl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the acrylic acid moiety can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid: Similar structure but with an additional methoxy group.

    3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime: Similar phenyl ring substitution pattern but different functional groups.

Uniqueness

3-(3-Bromo-4-isopropoxy-5-methoxyphenyl)acrylic acid is unique due to its specific combination of substituents on the phenyl ring and the presence of the acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

(E)-3-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H15BrO4/c1-8(2)18-13-10(14)6-9(4-5-12(15)16)7-11(13)17-3/h4-8H,1-3H3,(H,15,16)/b5-4+

InChI Key

VFHGBHVZPKAHAH-SNAWJCMRSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Br)/C=C/C(=O)O)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C=CC(=O)O)OC

Origin of Product

United States

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